molecular formula C18H20N2O3S B2586520 (E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide CAS No. 1173408-93-9

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide

Cat. No. B2586520
M. Wt: 344.43
InChI Key: SKXIXSHAZHXZMD-JXMROGBWSA-N
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Description

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide involves the condensation of 4,5-dihydrothiazole-2-carboxylic acid with 6-methoxy-2,3-dimethylbenzofuran-5-carbaldehyde, followed by the addition of an amine group and a butenamide group.

Starting Materials
4,5-dihydrothiazole-2-carboxylic acid, 6-methoxy-2,3-dimethylbenzofuran-5-carbaldehyde, ethyl chloroformate, triethylamine, N,N-dimethylformamide, N,N-diisopropylethylamine, but-2-en-1-amine

Reaction
Step 1: 4,5-dihydrothiazole-2-carboxylic acid is reacted with ethyl chloroformate and triethylamine in N,N-dimethylformamide to form the corresponding acid chloride., Step 2: 6-methoxy-2,3-dimethylbenzofuran-5-carbaldehyde is added to the reaction mixture and stirred at room temperature for several hours to form the corresponding benzofuran-5-carboxylic acid., Step 3: The resulting benzofuran-5-carboxylic acid is then reacted with (E)-but-2-en-1-amine and N,N-diisopropylethylamine in N,N-dimethylformamide to form the corresponding amide., Step 4: The amide is then cyclized with sulfur and sodium hydroxide to form the final product, (E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide.

properties

IUPAC Name

(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(6-methoxy-2,3-dimethyl-1-benzofuran-5-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-10(7-17(21)20-18-19-5-6-24-18)13-8-14-11(2)12(3)23-16(14)9-15(13)22-4/h7-9H,5-6H2,1-4H3,(H,19,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXIXSHAZHXZMD-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC(=C(C=C12)C(=CC(=O)NC3=NCCS3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC(=C(C=C12)/C(=C/C(=O)NC3=NCCS3)/C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide

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